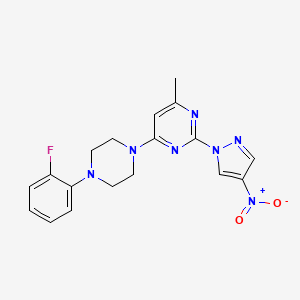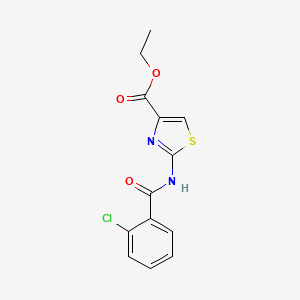
(2,5-二氯苯基)甲硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichlorophenyl)methanethiol is an organic compound with the molecular formula C₇H₆Cl₂S. It is characterized by the presence of two chlorine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge (-CH₂-). This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
(2,5-Dichlorophenyl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
未来方向
The future directions for the study of “(2,5-Dichlorophenyl)methanethiol” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. This compound could have potential applications in various fields, but more research is needed to explore these possibilities .
作用机制
- The primary target of (2,5-Dichlorophenyl)methanethiol is selenium-binding protein 1 (SELENBP1) . SELENBP1 acts as a methanethiol oxidase (MTO) , catalyzing the oxidation of methanethiol to formaldehyde, hydrogen peroxide (H₂O₂), and hydrogen sulfide (H₂S) in the presence of oxygen .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
(2,5-Dichlorophenyl)methanethiol can be synthesized through several methods. One common route involves the reaction of 2,5-dichlorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dichlorophenyl)methanethiol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
(2,5-Dichlorophenyl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)methanethiol
- (3,5-Dichlorophenyl)methanethiol
- (2,6-Dichlorophenyl)methanethiol
Uniqueness
(2,5-Dichlorophenyl)methanethiol is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
(2,5-dichlorophenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPKTUDTRJRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2530516.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid](/img/structure/B2530526.png)
![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2530531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)
